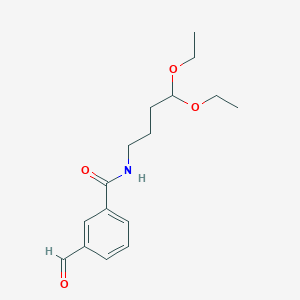
N-(4,4-Diethoxybutyl)-3-formylbenzamide
概要
説明
N-(4,4-Diethoxybutyl)-3-formylbenzamide is a chemical compound characterized by its unique structure, which includes a benzamide group attached to a 4,4-diethoxybutyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Diethoxybutyl)-3-formylbenzamide typically involves the reaction of 3-formylbenzoic acid with 4,4-diethoxybutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors. These reactors are designed to handle the exothermic nature of the reaction and ensure consistent product quality. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: N-(4,4-Diethoxybutyl)-3-formylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide group, often using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The major product is 3-formylbenzoic acid.
Reduction: The major product is 3-hydroxymethylbenzamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamide derivatives.
科学的研究の応用
N-(4,4-Diethoxybutyl)-3-formylbenzamide has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including macroheterocycles and pyrrolidines.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism by which N-(4,4-Diethoxybutyl)-3-formylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
N-(4,4-Diethoxybutyl)-3-formylbenzamide is unique due to its specific structural features, which differentiate it from other compounds. Similar compounds include:
N-(4,4-Diethoxybutyl)-4-methylbenzenesulfonamide: Used in the synthesis of pyrrolidines.
N,N'- (1,4-Phenylene)bis[N-(4,4-diethoxybutyl)urea]: Used in the synthesis of macroheterocycles[_{{{CITATION{{{_2{Synthesis of Macroheterocycles by Reaction of N,N′-(1,4-Phenylene)bisN ....
N-nitroso- (4,4-diethoxybut-1-yl)methylamine: Another compound with a similar diethoxybutyl group.
These compounds share the diethoxybutyl group but differ in their functional groups and applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
N-(4,4-diethoxybutyl)-3-formylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-20-15(21-4-2)9-6-10-17-16(19)14-8-5-7-13(11-14)12-18/h5,7-8,11-12,15H,3-4,6,9-10H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEMNBVLXFFXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)C1=CC=CC(=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Hydroxycyclobutyl)methyl]piperidine-4-carbonitrile](/img/structure/B1485758.png)
![1-({[2-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485759.png)
![1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485761.png)
![1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485766.png)
![1-{[(2-Hydroxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485767.png)
![1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485769.png)
![1-{[(4-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485770.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485771.png)
![1-{[(4-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485772.png)
![1-{[(3-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485773.png)
![1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485774.png)
![1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485775.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485779.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)
